molecular formula C16H14N2O B5852884 5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 52128-85-5

5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5852884
CAS RN: 52128-85-5
M. Wt: 250.29 g/mol
InChI Key: CUKIVZPMDBQMFQ-UHFFFAOYSA-N
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Description

5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MDL-72274, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDL-72274 belongs to the class of pyrazolones and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the compound's potential as an analgesic. This compound has been shown to inhibit the production of prostaglandins, which are involved in the perception of pain. In animal models of pain, this compound has been shown to reduce pain behavior.

Mechanism of Action

The mechanism of action of 5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain perception. Inhibition of COX-2 by this compound results in a reduction in the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to exhibit a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, reduction in blood pressure, and modulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity. In addition, the compound is readily available and can be synthesized using a variety of methods. However, one limitation is that the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several areas of future research that could be pursued with 5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one. One area is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area is the investigation of the compound's potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment. Finally, more research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

5-methyl-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine in the presence of a base. This reaction results in the formation of this compound in good yield. Other methods for synthesizing this compound have also been reported in the literature.

properties

IUPAC Name

5-methyl-1,2-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(13)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIVZPMDBQMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031507
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52128-85-5
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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